N-[(E)-decylideneamino]-2,4-dinitroaniline

Catalog No.
S1502955
CAS No.
1527-95-3
M.F
C16H24N4O4
M. Wt
336.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(E)-decylideneamino]-2,4-dinitroaniline

CAS Number

1527-95-3

Product Name

N-[(E)-decylideneamino]-2,4-dinitroaniline

IUPAC Name

N-[(E)-decylideneamino]-2,4-dinitroaniline

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

InChI

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+

InChI Key

WVTWCMFTBSTXFK-SFQUDFHCSA-N

SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

N-[(E)-decylideneamino]-2,4-dinitroaniline is an organic compound with the molecular formula C₁₆H₂₄N₄O₄. It features a dinitroaniline moiety, which is known for its applications in various chemical processes, particularly in the synthesis of dyes and agrochemicals. The compound contains a decylidene group attached to the amino nitrogen of 2,4-dinitroaniline, contributing to its unique properties and potential applications.

Due to the limited information on this compound, specific safety concerns or hazards associated with it cannot be determined. Nitroanilines can generally be toxic and flammable []. It is advisable to handle any unknown compound with caution and appropriate personal protective equipment.

Identification and Characterization:

N-[(E)-decylideneamino]-2,4-dinitroaniline, also known as 2,4-dinitrophenylhydrazone of decanal, is a derivative of decanal, a ten-carbon aldehyde. It is formed by the reaction of 2,4-dinitrophenylhydrazine (DNPH) with decanal. DNPH is a commonly used reagent in analytical chemistry for the identification and characterization of aldehydes and ketones. The structure of N-[(E)-decylideneamino]-2,4-dinitroaniline can be found on PubChem 2 4 dinitroaniline pubchem ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov].

Application in Aldehyde/Ketone Detection:

The formation of N-[(E)-decylideneamino]-2,4-dinitroaniline is a specific and sensitive reaction for the detection and identification of decanal. The resulting hydrazone derivative exhibits a characteristic melting point and often a distinct color, allowing for easy identification. This method is particularly useful for the analysis of complex mixtures containing multiple aldehydes and ketones, as different derivatives will have unique properties.

Derivatization for Further Analysis:

N-[(E)-decylideneamino]-2,4-dinitroaniline can be used as a derivative for further analytical techniques like chromatography or spectroscopy. The improved solubility and volatility of the hydrazone compared to the original aldehyde can facilitate separation and analysis in these methods. This allows for the determination of the structure and concentration of the unknown aldehyde.

Typical of amines and nitro compounds:

  • Electrophilic Aromatic Substitution: The presence of the dinitro groups makes the aromatic ring electron-deficient, influencing its reactivity towards electrophiles.
  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, altering the compound's properties.
  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones, leading to the formation of various derivatives.

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline may involve several steps:

  • Formation of 2,4-Dinitroaniline: This can be achieved through the reaction of 1-chloro-2,4-dinitrobenzene with ammonia .
  • Decylidene Formation: The subsequent reaction with decanal or a similar aldehyde under acidic conditions can yield N-[(E)-decylideneamino]-2,4-dinitroaniline through a condensation reaction.

N-[(E)-decylideneamino]-2,4-dinitroaniline has potential applications in:

  • Agriculture: As a precursor for herbicides and pesticides due to its dinitroaniline structure.
  • Dye Manufacturing: It may serve as an intermediate in synthesizing azo dyes and other colorants.
  • Chemical Research: Its unique structure makes it a candidate for studies in organic synthesis and material science.

Several compounds are structurally related to N-[(E)-decylideneamino]-2,4-dinitroaniline. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,4-DinitroanilineC₆H₅N₃O₄Widely used as an explosive and dye precursor .
3,4-DinitroanilineC₆H₄N₃O₄Different substitution pattern affecting reactivity .
BenfluralinC₁₄H₁₈N₄O₄A dinitroaniline derivative used as a herbicide .
TrifluralinC₁₂H₁₄N₂O₄Known for its herbicidal properties and environmental persistence .

Uniqueness

N-[(E)-decylideneamino]-2,4-dinitroaniline is unique due to its long-chain alkyl substituent (decyl) that influences solubility and biological activity compared to other dinitroanilines. This structural modification may enhance its effectiveness in agricultural applications while also affecting its physical properties.

Condensation Reaction Mechanisms for Hydrazone Formation

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline relies fundamentally on hydrazone formation via condensation reactions. Hydrazones are typically generated through the nucleophilic addition of hydrazine derivatives to carbonyl compounds, followed by dehydration [2] [4]. In this case, the reaction involves 2,4-dinitroaniline (acting as the hydrazine analogue) and decyl aldehyde (the carbonyl component).

The mechanism initiates with the protonation of the carbonyl oxygen in decyl aldehyde, enhancing the electrophilicity of the carbonyl carbon. The primary amine group of 2,4-dinitroaniline then performs a nucleophilic attack on this activated carbon, forming a tetrahedral intermediate [2]. Subsequent proton transfer and dehydration yield the hydrazone product. This step is rate-limiting under neutral conditions but can be accelerated by acid catalysts or nucleophilic organocatalysts [4].

Key factors influencing the reaction include:

  • pH: Acidic conditions (pH 4–6) stabilize the protonated carbonyl intermediate, while neutral conditions require catalysts like anthranilic acids to lower the activation energy [4].
  • Steric effects: The long decyl chain in decyl aldehyde may slow the reaction due to steric hindrance, necessitating optimized reaction times or elevated temperatures.

Solvent-Free Synthesis Approaches in Green Chemistry

Solvent-free methodologies have emerged as sustainable alternatives for synthesizing hydrazones like N-[(E)-decylideneamino]-2,4-dinitroaniline. A notable example involves using ionic liquids such as triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as both catalyst and reaction medium [3].

Table 1: Comparison of Solvent-Free vs. Traditional Synthesis

ParameterSolvent-Free ([Et₃NH][HSO₄])Traditional (Aqueous Ammonia)
Temperature120°C80–100°C
Reaction Time2–4 hours6–8 hours
Yield90–98%70–85%
Catalyst Recyclability5 cyclesNot applicable

This approach eliminates volatile organic solvents, reducing environmental impact and simplifying purification. The ionic liquid’s dual role as catalyst and medium enhances atomic economy, while its recyclability aligns with green chemistry principles [3].

Catalytic Systems for Improved Reaction Efficiency

Catalytic systems are critical for optimizing the synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline. Recent advances highlight two classes of catalysts:

Organocatalysts

Anthranilic acid derivatives, such as 5-methoxyanthranilic acid, accelerate hydrazone formation by stabilizing the transition state through intramolecular proton transfer [4]. These catalysts operate via a nucleophilic mechanism, where the catalyst forms an imine intermediate with the aldehyde, which is subsequently displaced by 2,4-dinitroaniline.

3,5-Diaminobenzoic acid further enhances reactivity by providing additional hydrogen-bonding interactions, reducing the activation energy by up to 50% compared to aniline-based catalysts [4].

Ionic Liquids

The ionic liquid [Et₃NH][HSO₄] serves as a Brønsted acid catalyst, protonating the carbonyl group while stabilizing the amine nucleophile through hydrogen bonding [3]. Its high thermal stability allows reactions at 120°C, significantly shortening reaction times.

Table 2: Catalytic Performance Comparison

CatalystLoading (mol%)TemperatureYield (%)
5-Methoxyanthranilic acid2025°C78
[Et₃NH][HSO₄]20120°C95
Aniline2025°C35

These systems enable efficient, scalable production of N-[(E)-decylideneamino]-2,4-dinitroaniline while adhering to green chemistry metrics.

XLogP3

4.9

Dates

Modify: 2023-08-15

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